molecular formula C6H7IN2O B10911330 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B10911330
M. Wt: 250.04 g/mol
InChI Key: SPWLPUZGDFELGO-UHFFFAOYSA-N
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Description

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of 4-iodo-3-methyl-1H-pyrazole with acetyl chloride under acidic conditions can yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form larger heterocyclic structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone include:

    1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: Contains a chlorine atom at the 4-position.

    1-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)ethanone: Features a fluorine atom at the 4-position.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties compared to its halogenated analogs .

Properties

IUPAC Name

1-(4-iodo-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLPUZGDFELGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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